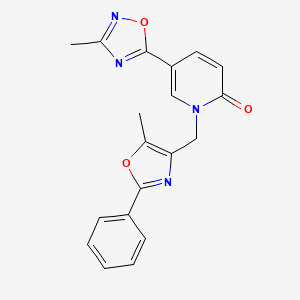
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.362. The purity is usually 95%.
BenchChem offers high-quality 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing 1,2,4-oxadiazole and pyridinyl groups have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives starting from isonicotinic acid hydrazide have shown good to moderate antimicrobial activity against various strains, indicating the potential of such compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Electronic Materials
The structural motifs related to oxadiazole and pyridinyl have been utilized in the development of materials for organic light-emitting diodes (OLEDs). A study on m-terphenyl oxadiazole derivatives has demonstrated their efficacy as electron-transporting and exciton-blocking materials, leading to highly efficient OLED devices (Shih et al., 2015). This suggests the potential application of the compound in the field of electronic materials.
Molecular Complexes
Oxadiazole compounds have been explored for their ability to form polymeric complexes with metals, such as zinc, which can lead to materials with unique properties. A specific study on a bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole complex with ZnCl2 revealed one-dimensional chains through π-π interactions, highlighting the potential for designing new molecular materials (Hou et al., 2013).
Anticancer Research
The oxadiazole derivatives, especially those containing pyridinyl groups, have also been studied for their anticancer properties. A series of 1,3,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases were synthesized and showed significant cytotoxicity against various human cancer cell lines, underscoring the potential of such compounds in anticancer research (Abdo & Kamel, 2015).
Antitubercular Activity
The synthesis and evaluation of 1,3,4-oxadiazole derivatives for their antitubercular activity have shown promising results. These compounds exhibit minimum inhibiting concentrations within a specific range, suggesting their potential use in treating tuberculosis (Foks et al., 2004).
Propriétés
IUPAC Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-12-16(21-18(25-12)14-6-4-3-5-7-14)11-23-10-15(8-9-17(23)24)19-20-13(2)22-26-19/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINAJQPDYFILAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=C(C=CC3=O)C4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2585001.png)
![8-{4-[(6-Chloro-2-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2585002.png)
![N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2585005.png)
![[5-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol](/img/structure/B2585007.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide](/img/structure/B2585010.png)
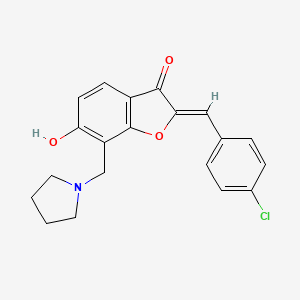
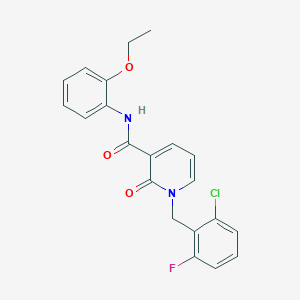
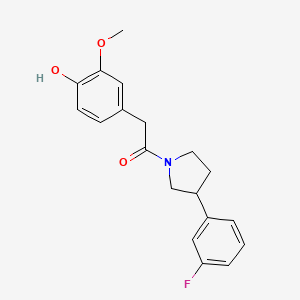
![2-[[1-(2-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2585017.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-bromofuran-2-carboxamide](/img/structure/B2585019.png)
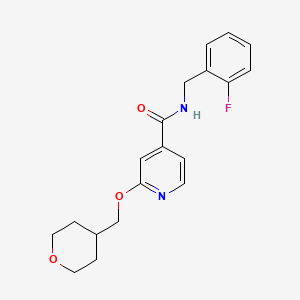
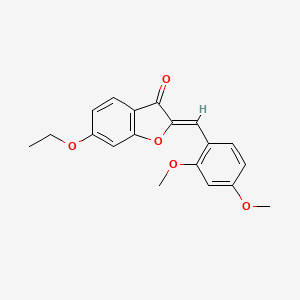
![1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2585022.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2585023.png)